3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring a bicyclo[2.2.1]heptane core conjugated with a thiazole-carbamoyl moiety and a 2,5-dimethylphenyl substituent. Its molecular formula is C20H22N2O3S (molecular weight: 370.47 g/mol) . This compound belongs to a class of bicycloheptane derivatives designed to target bacterial regulatory elements, particularly T-box genes, which are critical for Gram-positive bacterial survival .
Properties
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-10-3-4-11(2)14(7-10)15-9-26-20(21-15)22-18(23)16-12-5-6-13(8-12)17(16)19(24)25/h3-4,7,9,12-13,16-17H,5-6,8H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJCNDYDDCGNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Bicyclo[2.2.1]heptane Core: This core structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Coupling Reactions: The final step involves coupling the thiazole and bicyclo[2.2.1]heptane moieties using carbodiimide coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials. Its rigid bicyclic structure imparts desirable mechanical properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of Compound X can be contextualized by comparing it to analogs within the same chemical family. Below is a detailed analysis:
Structural Analogues
Key Structural and Functional Insights
Substituent Effects :
- The 2,5-dimethylphenyl group in Compound X provides moderate lipophilicity compared to the bulkier 4-tert-butylphenyl (logP ~3.2 vs. ~4.5) . This balance may optimize membrane permeability while minimizing steric hindrance during target binding.
- The 4-isopropylphenyl group in PKZ18 enhances binding affinity to T-box regulatory elements, as evidenced by its MIC of 2 µg/mL against MRSA .
Biological Activity :
- PKZ18-22, a derivative with a 4-(2-methylpropyl)phenyl group, demonstrates superior biofilm inhibition (80% reduction at 10 µM) compared to vancomycin (50% at the same concentration) . Compound X’s dimethyl substitution may offer similar efficacy but requires empirical validation.
- A related compound, 3-[(2-sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid , exhibits an IC50 of 6.5 µM against human FABP4, highlighting the pharmacophoric importance of the bicycloheptane-carboxylic acid core .
The rigid bicycloheptane scaffold reduces metabolic degradation, as seen in analogs with plasma half-lives exceeding 4 hours .
Biological Activity
The compound 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ICYDCUUFBAPBHR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and bicyclic structures. The functionalization process may include Friedel-Crafts acylation followed by carbamoylation reactions to yield the final product. Research indicates that optimizing these synthetic routes can enhance yield and reduce costs significantly.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent efficacy against resistant strains:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]} | 1 | MRSA |
| 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]} | 2 | VRE |
These findings indicate that derivatives of the thiazole structure could serve as promising scaffolds for developing new antimicrobial agents targeting resistant pathogens .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. For example, studies on similar compounds have revealed their ability to inhibit the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The following table summarizes some relevant findings:
| Compound | Cell Line | Viability (%) | Control Viability (%) |
|---|---|---|---|
| 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]} | Caco-2 | 39.8 | 100 |
| 3-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]} | A549 | 56.9 | 100 |
These results indicate a significant reduction in cell viability compared to untreated controls, suggesting that the compound may induce cytotoxic effects in cancer cells .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors within cells. It is hypothesized that the thiazole moiety may facilitate binding to these targets, leading to alterations in cellular pathways associated with growth and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
-
Study on Antimicrobial Efficacy : A recent study evaluated various thiazole derivatives against resistant bacterial strains and found that modifications in the phenyl substituents significantly enhanced antimicrobial activity.
- Findings : Compounds with specific substitutions exhibited MIC values lower than standard antibiotics like vancomycin.
-
Investigation into Anticancer Properties : Another study focused on the anticancer effects of thiazole derivatives on colorectal cancer cell lines.
- Results : The introduction of methyl groups on the thiazole ring improved cytotoxicity against Caco-2 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
